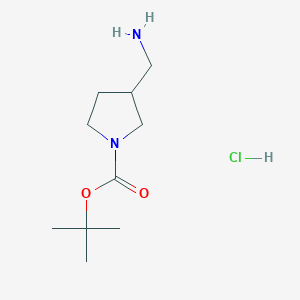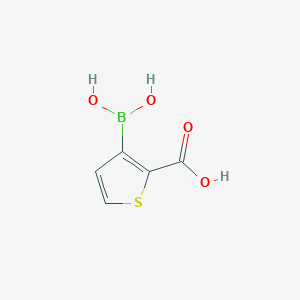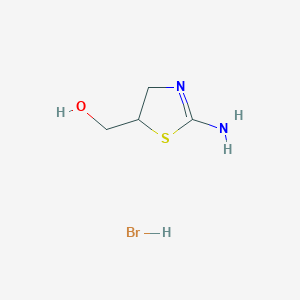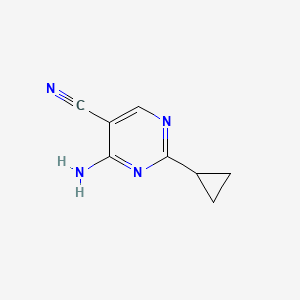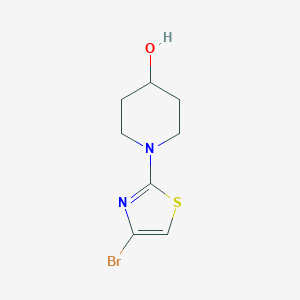
1-(4-Bromothiazol-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of BTZP includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for BTZP is 1S/C8H11BrN2OS/c9-7-6(13-5-11-7)8(12)1-3-10-4-2-8/h5,10,12H,1-4H2 .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving BTZP. More research is needed to understand the chemical reactivity of BTZP and its derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of derivatives with potential biological activities. For example, a related compound, 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, demonstrates good fungicidal and antiviral activities (Li et al., 2015).
Biological Evaluation
- Some derivatives of 1-(4-Bromothiazol-2-yl)piperidin-4-ol have been evaluated for their potential as antibacterial agents. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and found to exhibit moderate to significant antibacterial activity (Khalid et al., 2016).
Chemotherapeutic Potential
- Piperidine-based compounds related to this compound have been studied for their potential as chemotherapeutic agents. For example, azide-bridged polymeric Cu(II) complexes with piperidine-based Schiff base ligands showed promising antiproliferative properties against various cancer cell lines (Das et al., 2022).
Anticancer Activity
- Certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized from piperidine-4-carboxylic acid ethyl ester, demonstrated potential as anticancer agents (Rehman et al., 2018).
Antimicrobial Properties
- A series of 2-piperidin-4-yl-benzimidazoles, related in structure to this compound, showed broad spectrum antibacterial activities against clinically important bacteria, representing a new class of potential antibacterial agents (He et al., 2003).
Synthesis of Key Intermediates
- The compound has been used in the synthesis of key intermediates for pharmaceutical applications. For instance, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, was synthesized using a related piperidine structure (Fussell et al., 2012).
Direcciones Futuras
BTZP is a compound that has attracted significant attention in recent years due to its potential applications in various fields of research and industry. Future research could focus on understanding the synthesis, chemical reactions, mechanism of action, and safety and hazards of BTZP. This could lead to the development of new pharmaceuticals and other applications .
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Bromothiazol-2-yl)piperidin-4-ol, also known as 4-Bromo-2-(4-hydroxypiperidino)thiazole, is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by blocking it . This blockade prevents the entry of HIV-1 strains into cells, thereby inhibiting the infection . The compound contains one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The compound affects the HIV-1 entry pathway by blocking the CCR5 receptor . This blockade prevents the virus from entering the cell, thereby inhibiting the infection . The downstream effects of this action include resistance to R5-tropic HIV-1 infection .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 strains into cells . This action can potentially slow the progression to AIDS and improve the response to treatment .
Análisis Bioquímico
Biochemical Properties
1-(4-Bromothiazol-2-yl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is a seven-transmembrane G-protein coupled receptor The interaction with CCR5 is crucial as it can inhibit the entry of HIV-1 into host cells, making it a potential candidate for antiviral therapies
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can lead to the inhibition of HIV-1 entry into cells, thereby preventing viral replication and spread Moreover, this compound may modulate other signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an antagonist to the CCR5 receptor, blocking the receptor’s ability to bind to its natural ligands This inhibition prevents the receptor from facilitating the entry of HIV-1 into host cells Additionally, this compound may inhibit or activate other enzymes and proteins, leading to changes in gene expression and cellular functions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidin-4-ol derivatives, including this compound, can maintain their biological activity over extended periods . The degradation products and their potential impacts on cellular processes need to be thoroughly investigated to understand the temporal effects fully.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting HIV-1 entry into cells . At higher doses, it may cause toxic or adverse effects, including potential impacts on liver and kidney function. Determining the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects is crucial for the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted. Understanding the metabolic pathways and the effects on metabolic flux and metabolite levels is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported across cell membranes by specific transporters, affecting its bioavailability and therapeutic efficacy. The distribution patterns within tissues also determine the compound’s overall pharmacological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane to interact with surface receptors like CCR5 or be transported to the nucleus to influence gene expression. The precise subcellular localization and its effects on the compound’s activity are important areas of research.
Propiedades
IUPAC Name |
1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS/c9-7-5-13-8(10-7)11-3-1-6(12)2-4-11/h5-6,12H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHJOPQBBXJUEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=CS2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671672 |
Source


|
| Record name | 1-(4-Bromo-1,3-thiazol-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-58-6 |
Source


|
| Record name | 1-(4-Bromo-1,3-thiazol-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
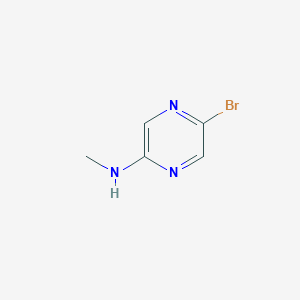
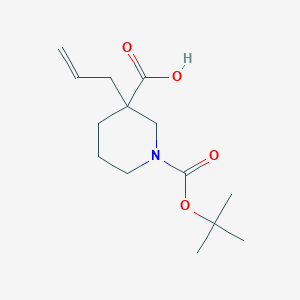


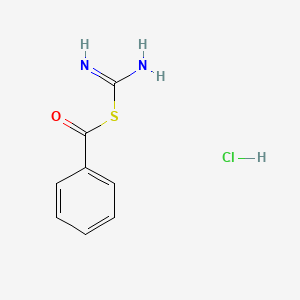
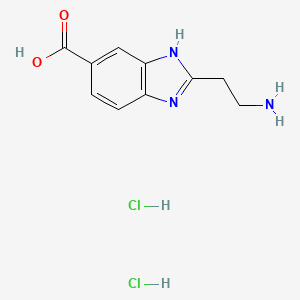
![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)
![7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride](/img/structure/B1371647.png)
